2-(2-Propynyloxy)ethylamine 2-(2-Propynyloxy)ethylamine Propargyl-PEG1-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 122116-12-5
VCID: VC0540302
InChI: InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2
SMILES: C#CCOCCN
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

2-(2-Propynyloxy)ethylamine

CAS No.: 122116-12-5

Cat. No.: VC0540302

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-(2-Propynyloxy)ethylamine - 122116-12-5

Specification

Description Propargyl-PEG1-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 122116-12-5
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 2-prop-2-ynoxyethanamine
Standard InChI InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2
Standard InChI Key MZFRRBQTCNHISM-UHFFFAOYSA-N
SMILES C#CCOCCN
Canonical SMILES C#CCOCCN
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator